molecular formula C9H9N3O2 B8503392 5-(3-aminophenyl)-3-methyl-1,3,4-oxadiazol-2(3H)-one

5-(3-aminophenyl)-3-methyl-1,3,4-oxadiazol-2(3H)-one

Cat. No. B8503392
M. Wt: 191.19 g/mol
InChI Key: NTMQKVQQPFFCKY-UHFFFAOYSA-N
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Patent
US07998954B2

Procedure details

3-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one (2.17 g, 9.79 mmol) obtained in Step 2 was dissolved in methanol (60 mL) and chloroform (51 mL), and the mixture was stirred at room temperature for 4 hours under a stream of hydrogen after adding 10% palladium-on-carbon (217 mg, 0.102 mmol). The mixture was further stirred at room temperature for 4 hours under a stream of hydrogen after adding 10% palladium-on-carbon (217 mg, 0.102 mmol). Then, insolubles were separated by filtration through sellite, and the filtrate was concentrated under reduced pressure. The residue was triturated with diethyl ether, and the solid was filtered off and dried to give 5-(3-aminophenyl)-3-methyl-1,3,4-oxadiazol-2(3H)-one (1.49 g, 80%).
Name
3-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
51 mL
Type
solvent
Reaction Step Three
Quantity
217 mg
Type
catalyst
Reaction Step Four
Quantity
217 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[N:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=2)[O:4][C:3]1=[O:16].[H][H]>CO.C(Cl)(Cl)Cl.[Pd]>[NH2:13][C:9]1[CH:8]=[C:7]([C:5]2[O:4][C:3](=[O:16])[N:2]([CH3:1])[N:6]=2)[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
3-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Quantity
2.17 g
Type
reactant
Smiles
CN1C(OC(=N1)C1=CC(=CC=C1)[N+](=O)[O-])=O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
51 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
217 mg
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
217 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, insolubles were separated by filtration through sellite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C1=NN(C(O1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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